molecular formula C7H14N4 B13933431 (1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)methanamine

(1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)methanamine

Cat. No.: B13933431
M. Wt: 154.21 g/mol
InChI Key: VFXKXHUSXDSAOT-UHFFFAOYSA-N
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Description

3-Methyl-1-(1-methylethyl)-1H-1,2,4-triazole-5-methanamine is an organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methyl group and an isopropyl group attached to the triazole ring, along with a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(1-methylethyl)-1H-1,2,4-triazole-5-methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the triazole ring. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Common industrial methods include the use of automated reactors and optimized reaction conditions to ensure consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(1-methylethyl)-1H-1,2,4-triazole-5-methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can introduce various functional groups into the triazole ring.

Scientific Research Applications

3-Methyl-1-(1-methylethyl)-1H-1,2,4-triazole-5-methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(1-methylethyl)-1H-1,2,4-triazole-5-methanamine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole: The parent compound of the triazole family, lacking the methyl and isopropyl groups.

    3-Methyl-1H-1,2,4-triazole: Similar structure but without the isopropyl group.

    1-(1-Methylethyl)-1H-1,2,4-triazole: Similar structure but without the methyl group.

Uniqueness

3-Methyl-1-(1-methylethyl)-1H-1,2,4-triazole-5-methanamine is unique due to the presence of both the methyl and isopropyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to specific targets and improve its solubility and stability.

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)methanamine

InChI

InChI=1S/C7H14N4/c1-5(2)11-7(4-8)9-6(3)10-11/h5H,4,8H2,1-3H3

InChI Key

VFXKXHUSXDSAOT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)CN)C(C)C

Origin of Product

United States

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